molecular formula C16H15N3O B7465287 2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one

2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B7465287
M. Wt: 265.31 g/mol
InChI Key: DVAISGSOMUCDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been found to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. Additionally, this compound has been found to inhibit the activity of various enzymes, including topoisomerase IIα, cyclin-dependent kinases, and GSK-3β.
Biochemical and Physiological Effects:
2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer's disease research, this compound has been found to reduce the accumulation of amyloid β-peptide and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one in lab experiments include its potent therapeutic effects, its ability to modulate various signaling pathways, and its low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in water, its high cost, and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research on 2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one. One direction is to explore the potential therapeutic applications of this compound in other diseases, including diabetes, cardiovascular disease, and inflammatory diseases. Another direction is to investigate the mechanism of action of this compound in more detail, with the aim of identifying new targets for drug development. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved therapeutic properties.

Synthesis Methods

The synthesis of 2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one is a multi-step process that involves the reaction of various chemical reagents. The first step involves the preparation of 2-aminopyridine, which is then reacted with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)pyridine. The next step involves the reaction of 2-(2-chloroacetyl)pyridine with N-methylaniline to form 2-[(N-methylanilino)methyl]pyridine. Finally, the reaction of 2-[(N-methylanilino)methyl]pyridine with 2-cyanoacetamide in the presence of a base results in the formation of 2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one.

Scientific Research Applications

2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid β-peptide and improve cognitive function. In Parkinson's disease research, this compound has been found to protect dopaminergic neurons from oxidative stress and improve motor function.

properties

IUPAC Name

2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-18(14-7-3-2-4-8-14)12-13-11-16(20)19-10-6-5-9-15(19)17-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAISGSOMUCDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=O)N2C=CC=CC2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one

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